Cdk2-IN-7

Description

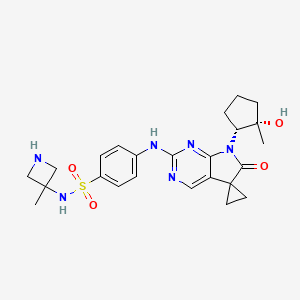

Structure

3D Structure

Properties

Molecular Formula |

C24H30N6O4S |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

4-[[7'-[(1R,2S)-2-hydroxy-2-methylcyclopentyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(3-methylazetidin-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C24H30N6O4S/c1-22(13-25-14-22)29-35(33,34)16-7-5-15(6-8-16)27-21-26-12-17-19(28-21)30(20(31)24(17)10-11-24)18-4-3-9-23(18,2)32/h5-8,12,18,25,29,32H,3-4,9-11,13-14H2,1-2H3,(H,26,27,28)/t18-,23+/m1/s1 |

InChI Key |

LBDFJZNKRWIKJN-JPYJTQIMSA-N |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O |

Canonical SMILES |

CC1(CCCC1N2C3=NC(=NC=C3C4(C2=O)CC4)NC5=CC=C(C=C5)S(=O)(=O)NC6(CNC6)C)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Cdk2-IN-7 Mechanism of Action

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Cdk2-IN-7 has been identified as a potent inhibitor of CDK2, demonstrating significant potential in cancer research. This technical guide provides a detailed overview of the mechanism of action of this compound, based on available data.

Core Mechanism of Action

This compound is a potent inhibitor of the CDK2 enzyme. While detailed primary literature on the discovery and full characterization of this compound is not publicly available, information from suppliers indicates that it inhibits the kinase activity of CDK2 with a high degree of potency.

Biochemical Activity

Based on commercially available information, this compound exhibits significant inhibitory activity against CDK2.

Table 1: Biochemical Activity of this compound

| Target | IC50 |

| CDK2 | < 50 nM[1] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The sub-50 nanomolar IC50 value indicates that this compound is a highly potent inhibitor of CDK2 in biochemical assays. This level of potency suggests that it likely binds to the ATP-binding pocket of CDK2, competing with the endogenous ATP substrate and thereby preventing the phosphorylation of CDK2 substrates.

CDK2 Signaling Pathway and Inhibition by this compound

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in driving the cell cycle forward. The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the CDK2/Cyclin complexes.

As depicted in Figure 1, CDK2 activity is essential for the G1 to S phase transition. Growth factor signaling leads to the activation of CDK4/6, which phosphorylates the retinoblastoma protein (pRb). This releases the transcription factor E2F, which in turn upregulates the expression of Cyclin E and Cyclin A. Cyclin E binds to and activates CDK2, initiating DNA replication. Subsequently, Cyclin A/CDK2 complexes maintain DNA replication throughout S phase. This compound directly inhibits the kinase activity of both CDK2/Cyclin E and CDK2/Cyclin A complexes, leading to a halt in cell cycle progression at the G1/S checkpoint.

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not detailed in publicly available literature, standard assays are typically employed to evaluate CDK2 inhibitors. Below are generalized methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This assay is used to determine the in vitro potency of a compound against a purified kinase.

-

Reagents and Materials:

-

Purified recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme.

-

Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

ATP (adenosine triphosphate).

-

Substrate (e.g., Histone H1 or a specific peptide).

-

Test compound (this compound) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

-

384-well plates.

-

-

Procedure:

-

Add kinase buffer, substrate, and CDK2/Cyclin enzyme to the wells of a 384-well plate.

-

Add serial dilutions of this compound to the wells. A DMSO control is also included.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced or remaining ATP using a suitable detection reagent and a luminometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay (Generic Protocol)

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., a line with known CDK2 dependency).

-

Cell culture medium and supplements.

-

Test compound (this compound) at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound. Include a DMSO control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Experimental Workflow for Characterizing a Novel CDK2 Inhibitor

The characterization of a novel CDK2 inhibitor like this compound typically follows a structured workflow to establish its potency, selectivity, cellular activity, and mechanism of action.

This workflow (Figure 2) begins with the synthesis of the compound, followed by a primary screen to identify its activity against CDK2. Positive hits are then subjected to dose-response studies to determine their potency (IC50). To assess specificity, the compound is tested against a broad panel of other kinases. Promising compounds are then evaluated in cell-based assays to confirm their ability to inhibit cell proliferation and engage with the target within a cellular context. Finally, detailed mechanistic studies, such as cell cycle analysis and apoptosis assays, are performed to elucidate the downstream cellular consequences of CDK2 inhibition.

Conclusion

This compound is a potent small molecule inhibitor of CDK2. Its primary mechanism of action is the direct inhibition of the kinase activity of CDK2/Cyclin complexes, leading to cell cycle arrest at the G1/S transition. While detailed public data on this compound is limited, its high biochemical potency suggests it is a valuable tool compound for studying the biological roles of CDK2 and for further development in cancer research. Further studies are required to fully elucidate its kinase selectivity profile, cellular mechanism of action, and potential as a therapeutic agent.

References

Unveiling Cdk2-IN-7: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. Cdk2-IN-7 has emerged as a potent inhibitor of Cdk2, demonstrating significant potential in preclinical cancer research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering valuable insights for researchers in oncology and drug discovery.

Discovery and Biochemical Profile

Quantitative Biochemical Data

| Parameter | Value | Reference(s) |

| Target | Cyclin-dependent kinase 2 (Cdk2) | [1] |

| IC50 | < 50 nM | [1] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol specifically for this compound is not publicly disclosed, the synthesis of similar potent Cdk2 inhibitors often follows established medicinal chemistry routes. A generalized synthetic approach for analogous kinase inhibitors can be conceptualized, typically involving the coupling of key heterocyclic core structures. The synthesis of 2,4-disubstituted pyrimidine derivatives, a common scaffold for Cdk inhibitors, often involves a multi-step process.[4]

A potential, generalized synthetic scheme could involve:

-

Synthesis of a core heterocyclic intermediate: This often involves the construction of a pyrimidine or a related nitrogen-containing ring system.

-

Functionalization of the core: Introduction of various substituents at key positions to enhance binding affinity and selectivity for the Cdk2 active site. This is a critical step guided by SAR studies.[3][4]

-

Final coupling and purification: The final inhibitor molecule is assembled through coupling reactions, followed by purification using techniques such as column chromatography and characterization by methods like NMR and mass spectrometry.

Experimental Protocols

To facilitate further research and evaluation of this compound and similar compounds, this section provides detailed methodologies for key experiments.

Biochemical Kinase Assay

This protocol is designed to determine the in vitro potency of an inhibitor against Cdk2.

Materials:

-

Recombinant human Cdk2/Cyclin E1 or Cdk2/Cyclin A2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration for Cdk2)

-

Substrate (e.g., Histone H1 or a specific peptide substrate)

-

This compound or test compound

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™, Z'-LYTE™)

-

96-well plates

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant Cdk2/Cyclin complex, and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

-

Initiate the kinase reaction by adding ATP (and radiolabeled ATP if applicable).

-

Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding EDTA or a specific stop reagent).

-

Detect the phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific detection reagent.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a cell line known to be dependent on Cdk2 activity)

-

Complete cell culture medium

-

This compound or test compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)[1][6][7][8][9]

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of Cdk2 downstream targets.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-total Rb, anti-Cdk2, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with this compound at various concentrations for a specific time.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.[14][15]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)[16][17][18]

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Cdk2 Signaling Pathway

Cdk2 plays a pivotal role in the G1/S transition of the cell cycle. Its activity is tightly regulated by the binding of cyclins (Cyclin E and Cyclin A) and phosphorylation events. Upon activation, the Cdk2/Cyclin complex phosphorylates various substrates, most notably the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication.

Caption: Simplified Cdk2 signaling pathway at the G1/S transition and the point of inhibition by this compound.

Kinase Inhibitor Discovery Workflow

The discovery of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical workflow for the discovery and development of a kinase inhibitor.

Conclusion

This compound is a valuable research tool for investigating the biological roles of Cdk2 and for exploring its therapeutic potential in cancer. This technical guide provides a foundational understanding of its discovery, a generalized approach to its synthesis, and detailed protocols for its biological evaluation. The provided diagrams of the Cdk2 signaling pathway and the kinase inhibitor discovery workflow offer a broader context for the significance and development of such targeted therapies. Further research into the in vivo efficacy and safety profile of this compound and related compounds is warranted to fully assess their clinical translatability.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. ch.promega.com [ch.promega.com]

- 9. Cell Viability Guide | How to Measure Cell Viability [dk.promega.com]

- 10. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. origene.com [origene.com]

- 14. researchgate.net [researchgate.net]

- 15. Dynamic regulatory phosphorylation of mouse CDK2 occurs during meiotic prophase I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. protocols.io [protocols.io]

Cdk2-IN-7: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a detailed technical overview of Cdk2-IN-7, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a sulfonylamide derivative identified as a highly potent inhibitor of CDK2. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H30N6O4S | [1][2] |

| Molecular Weight | 498.6 g/mol | [1][2] |

| CAS Number | 2498658-13-0 | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [2] |

Note: The exact chemical structure, IUPAC name, and SMILES string for this compound are proprietary information detailed within the primary patent literature.

Biological Activity

This compound is a highly selective inhibitor of CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition. The primary mechanism of action involves the inhibition of the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes.

| Target | IC50 | Assay Type | Reference |

| CDK2/Cyclin E1 | ≤ 50 nM | HTRF Enzyme Activity Assay | [1][3] |

The potent inhibitory activity of this compound against CDK2 makes it a valuable tool for studying cell cycle regulation and a potential therapeutic candidate for cancers characterized by CDK2 hyperactivation.[1][3]

Signaling Pathway

CDK2 is a central node in the cell cycle signaling pathway. Its inhibition by this compound disrupts the normal progression from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest.

Figure 1: Simplified CDK2 signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of sulfonylamide-based CDK2 inhibitors like this compound.

CDK2/Cyclin E1 HTRF Enzyme Activity Assay

This assay is a common method to determine the in vitro potency of CDK2 inhibitors.[3]

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the CDK2/Cyclin E1 complex.

Materials:

-

Recombinant human CDK2/Cyclin E1 complex

-

Biotinylated peptide substrate (e.g., a derivative of histone H1)

-

ATP (Adenosine triphosphate)

-

HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Europium cryptate-labeled anti-phosphoserine antibody and XL665-conjugated streptavidin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a kinase reaction mixture containing CDK2/Cyclin E1, biotinylated peptide substrate, and ATP in the assay buffer.

-

Add the kinase reaction mixture to the wells containing the compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding a solution containing EDTA.

-

Add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Figure 2: Workflow for the CDK2/Cyclin E1 HTRF enzyme activity assay.

General Synthesis of Sulfonylamide CDK2 Inhibitors

The synthesis of sulfonylamide-based CDK2 inhibitors typically involves the coupling of a sulfonyl chloride with an appropriate amine. The following is a generalized synthetic scheme.

Figure 3: General reaction scheme for the synthesis of sulfonylamide compounds.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. The information provided is based on publicly available data and may not be exhaustive. Researchers should consult the primary literature and patents for complete and detailed information.

References

Cdk2-IN-7 In Vitro Kinase Assay: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro kinase assay for Cdk2-IN-7, a potent inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). This document outlines the core principles, experimental protocols, and data interpretation relevant to the characterization of this inhibitor.

Introduction to Cdk2 and this compound

Cyclin-Dependent Kinase 2 (Cdk2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the regulation of the cell cycle, particularly in the transition from G1 to S phase and during S phase progression. Dysregulation of Cdk2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.

This compound is a small molecule inhibitor of Cdk2. Understanding its potency, selectivity, and mechanism of action through in vitro kinase assays is a critical step in the drug discovery and development process.

Quantitative Data for this compound

The inhibitory activity of this compound against its primary target is a key quantitative parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Compound | Target | IC50 |

| This compound | Cdk2/Cyclin E | < 50 nM |

Note: The IC50 value can vary depending on the specific assay conditions, including ATP and substrate concentrations. It is crucial to determine the IC50 under standardized conditions to allow for comparison across different studies.

Cdk2 Signaling Pathway

The following diagram illustrates the central role of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes in driving the G1/S phase transition of the cell cycle.

Caption: Cdk2 Signaling Pathway in Cell Cycle Progression.

Experimental Protocols for In Vitro Kinase Assay

This section provides a detailed methodology for determining the inhibitory activity of this compound on Cdk2 kinase activity. A common and robust method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.

Materials and Reagents

-

Enzyme: Recombinant human Cdk2/Cyclin E or Cdk2/Cyclin A complex

-

Substrate: A suitable Cdk2 substrate peptide, such as a peptide derived from Histone H1 or the Retinoblastoma protein (Rb). A common synthetic peptide substrate is Histone H1-derived peptide (e.g., PKTPKKAKKL).

-

Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer:

-

40 mM Tris-HCl, pH 7.5

-

20 mM MgCl₂

-

0.1 mg/mL BSA

-

50 µM DTT

-

-

Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)

-

Plates: White, opaque 384-well assay plates

-

Instrumentation: A plate reader capable of measuring luminescence.

Experimental Workflow

The following diagram outlines the major steps in the this compound in vitro kinase assay.

Cdk2-IN-7: A Technical Guide to G1/S Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cdk2-IN-7, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), focusing on its role in inducing G1/S phase cell cycle arrest. This document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and workflows.

Core Concepts: Cdk2 and the G1/S Transition

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint, ensuring that cells are prepared for DNA replication. Cyclin-Dependent Kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, is a key driver of this transition.[1][2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1]

This compound is a sulfonylamide-based compound identified as a potent inhibitor of CDK2.[1] Its mechanism of action centers on the direct inhibition of the kinase activity of the CDK2/Cyclin E complex, which is crucial for the G1/S transition.

Quantitative Data

This compound has been characterized as a highly potent inhibitor of CDK2. The available quantitative data from biochemical assays are summarized below.

| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |

| This compound | CDK2/Cyclin E1 | HTRF Enzyme Activity Assay | ≤ 50 nM (Ki) | [1][3] |

Note: The provided data indicates a high potency, falling into the lowest reported concentration range in the primary patent literature.[1]

Mechanism of Action: Inducing G1/S Arrest

The primary mechanism by which this compound induces cell cycle arrest is through the inhibition of CDK2-mediated phosphorylation of key substrates required for entry into S phase. The central player in this pathway is the Retinoblastoma protein (Rb).

-

Inhibition of Rb Phosphorylation: In a normal cell cycle, the CDK2/Cyclin E complex phosphorylates Rb. This phosphorylation event causes Rb to dissociate from the E2F transcription factor.

-

E2F Repression: Once released, E2F activates the transcription of genes necessary for DNA synthesis and S phase progression.

-

Cell Cycle Arrest: By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, repressing the transcription of S-phase genes and thus arresting the cell cycle at the G1/S checkpoint.

The following diagram illustrates this signaling pathway:

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and leading to G1/S arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known or suspected dependency on CDK2)

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

-

Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol. Wash the pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Caption: Workflow for assessing cell cycle distribution after this compound treatment.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to assess the effect of this compound on the protein levels and phosphorylation status of key cell cycle regulators.

Materials:

-

Treated cell lysates (prepared as described below)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-Cyclin A, anti-p21, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Summary

This compound is a potent and specific inhibitor of CDK2 that effectively induces G1/S phase cell cycle arrest. Its mechanism of action is centered on the inhibition of Rb phosphorylation, leading to the repression of E2F-mediated transcription of S-phase genes. The experimental protocols provided herein offer a robust framework for researchers to investigate and confirm the cellular effects of this compound and similar compounds. Further characterization of its in vivo efficacy and safety profile will be crucial for its potential development as a therapeutic agent.

References

The Role of CDK2 Inhibition in the DNA Damage Response: A Technical Guide

Disclaimer: As of late 2025, a comprehensive body of public-domain scientific literature detailing the specific role of the inhibitor Cdk2-IN-7 in the DNA damage response is not available. This compound is referenced as a potent CDK2 inhibitor with an IC50 value of less than 50 nM, belonging to a series of sulfonylamide compounds developed for cancer research.[1] However, detailed experimental studies characterizing its specific effects on DNA damage signaling pathways and apoptosis have not been published in peer-reviewed journals.

Therefore, this technical guide will focus on the well-established role of Cyclin-Dependent Kinase 2 (CDK2) and its inhibition in the DNA damage response (DDR), drawing upon data from extensively studied and characterized CDK2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to CDK2 and the DNA Damage Response

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1 to S phase transition.[2] It forms active complexes with Cyclin E and Cyclin A, which phosphorylate a multitude of substrates to promote DNA replication and cell cycle progression.[2] Given its central role in cell proliferation, CDK2 is a prime target in cancer therapy.[1]

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. Key players in the DDR include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a cascade of downstream targets, including the effector kinases CHK1 and CHK2.[3] This signaling cascade leads to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, induces apoptosis (programmed cell death).[4]

CDK2 activity is intricately linked with the DDR. While CDK2 is a downstream target of checkpoint pathways that lead to its inhibition and cell cycle arrest, it also has active roles in the initiation and regulation of DNA repair processes.[4][5] Consequently, pharmacological inhibition of CDK2 has emerged as a promising strategy to potentiate the efficacy of DNA-damaging agents in cancer therapy.[5]

Mechanism of Action of CDK2 Inhibition in the DDR

Inhibition of CDK2 disrupts its normal functions in cell cycle progression and DNA replication, and also directly impacts the DDR through several mechanisms:

-

Abrogation of Checkpoint Control: In response to DNA damage, the ATR/CHK1 pathway is activated, leading to the inhibitory phosphorylation of CDC25A, a phosphatase that activates CDK2.[3][6] This results in CDK2 inactivation and S-phase arrest.[6][7] Potent CDK2 inhibitors can mimic and enhance this cell cycle arrest.

-

Impairment of DNA Repair: CDK2 is involved in the phosphorylation of key DNA repair proteins. For instance, CDK2 can phosphorylate CtIP (C-terminal binding protein-interacting protein), a protein essential for the end-resection of DNA double-strand breaks, a critical step in homologous recombination (HR) repair.[5] Inhibition of CDK2 can therefore impair efficient DNA repair.

-

Induction of Apoptosis: By preventing DNA repair and disrupting cell cycle progression, CDK2 inhibitors can induce apoptosis, particularly in cancer cells that are highly dependent on CDK2 activity or have compromised DDR pathways (e.g., mutations in BRCA1 or TP53).[8] Inhibition of CDK2 has been shown to lead to the downregulation of anti-apoptotic proteins like Mcl-1.

-

Interplay with the ATR/CHK1 Pathway: There is a complex interplay between CDK2 and the ATR/CHK1 pathway. While ATR/CHK1 signaling leads to CDK2 inhibition, CDK2 activity is also required for the full activation of CHK1.[4] Inhibition of CDK2 with compounds like Roscovitine has been shown to result in a blunted activation of CHK1.[4] This suggests a feedback loop where CDK2 participates in the upstream activation of the DNA damage signaling it is also regulated by.

Quantitative Data on CDK2 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several well-characterized CDK2 inhibitors.

| Inhibitor | Target(s) | IC50 (CDK2) | Other Notable Targets (IC50) | Reference(s) |

| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | 0.7 µM | CDK1 (0.65 µM), CDK5 (0.2 µM) | |

| Dinaciclib | Pan-CDK inhibitor | Potent (nM range) | CDK1, CDK5, CDK9 | |

| CVT-313 | CDK2 | 0.5 µM | Selective for CDK2 | |

| AT7519 | Pan-CDK inhibitor | 44 nM | CDK1 (190 nM), CDK4 (67 nM), CDK5 (18 nM), CDK9 (<10 nM) | [5] |

| BAY-1000394 | Pan-CDK inhibitor | 5-25 nM | CDK1, CDK3, CDK4, CDK7, CDK9 | [5] |

| This compound | CDK2 | < 50 nM | Not specified | [1] |

Key Experimental Protocols

This section provides an overview of common methodologies used to study the role of CDK2 inhibitors in the DNA damage response.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on CDK2 kinase activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant active CDK2/Cyclin E or CDK2/Cyclin A complexes are used as the enzyme source. Histone H1 or a specific peptide substrate is used for phosphorylation.

-

Reaction Mixture: The kinase, substrate, and ATP (often radiolabeled with ³²P) are incubated with varying concentrations of the CDK2 inhibitor in a kinase buffer.

-

Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

-

Detection: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE. The amount of incorporated radiolabel is quantified using autoradiography or phosphorimaging. Alternatively, non-radioactive methods using specific antibodies to detect phosphorylated substrates can be employed.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blot Analysis for DDR Markers

Objective: To assess the activation of DNA damage signaling pathways in cells treated with a CDK2 inhibitor.

Methodology:

-

Cell Culture and Treatment: Cells are cultured to a desired confluency and treated with the CDK2 inhibitor, a DNA damaging agent (e.g., etoposide, ionizing radiation), or a combination of both for various time points.

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-ATR, phospho-CHK1, phospho-CHK2, γH2AX, p53).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation or expression.

Apoptosis Assays

Objective: To quantify the induction of apoptosis in cells following treatment with a CDK2 inhibitor.

Methodology (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with the CDK2 inhibitor at various concentrations and for different durations.

-

Cell Staining: Cells are harvested and washed with PBS. They are then resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Signaling Pathways and Experimental Workflows

CDK2 in the G1/S DNA Damage Checkpoint

Caption: CDK2 regulation at the G1/S DNA damage checkpoint.

Interplay of CDK2 with the ATR/CHK1 Pathway

Caption: Regulatory loop between CDK2 and the ATR/CHK1 pathway.

Experimental Workflow for Assessing CDK2 Inhibitor Effects

Caption: Workflow for evaluating a CDK2 inhibitor's role in DDR.

Conclusion and Future Directions

The inhibition of CDK2 is a multifaceted strategy that not only induces cell cycle arrest but also actively modulates the DNA damage response. By impairing DNA repair and promoting apoptosis, CDK2 inhibitors can synergize with DNA-damaging chemotherapies and radiation. The complex interplay between CDK2 and the ATR/CHK1 signaling pathway underscores the intricate connections between cell cycle control and genome maintenance.

While the specific inhibitor this compound requires further characterization in the public research domain, the broader class of CDK2 inhibitors holds significant promise in oncology. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from CDK2 inhibition, and on developing next-generation inhibitors with improved selectivity and potency to maximize therapeutic efficacy while minimizing off-target effects.

References

- 1. Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A dual role of Cdk2 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of specific CDKs in regulating DNA damage repair responses and replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluoroprobe.com [fluoroprobe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]

The Impact of Cdk2 Inhibition on Cancer Cell Proliferation: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Cdk2-IN-7". Therefore, this technical guide utilizes data and methodologies from studies on other well-characterized, potent, and selective Cdk2 inhibitors to provide a representative overview of the effects of Cdk2 inhibition on cancer cell proliferation for research, scientific, and drug development professionals.

Executive Summary

Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, primarily at the G1/S phase transition.[1][2] Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3][4] Inhibition of Cdk2 has been shown to induce cell cycle arrest, promote apoptosis, and ultimately suppress tumor growth.[1][2] This guide provides an in-depth analysis of the effects of Cdk2 inhibition on cancer cell proliferation, including quantitative data on representative Cdk2 inhibitors, detailed experimental protocols for assessing their activity, and visualizations of the core signaling pathways and experimental workflows.

Quantitative Data on the Anti-proliferative Effects of Cdk2 Inhibition

The anti-proliferative activity of Cdk2 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the concentration for 50% of maximal inhibition of cell proliferation (GI50) in various cancer cell lines. Below are tables summarizing representative data for potent and selective Cdk2 inhibitors.

Table 1: In Vitro Anti-proliferative Activity of Representative Cdk2 Inhibitors in Various Cancer Cell Lines

| Cancer Type | Cell Line | Representative Cdk2 Inhibitor | IC50 / GI50 (nM) |

| Breast Cancer | MCF7 | PF-06873600 | 50 - 100 |

| Breast Cancer | T47D | NU6102 | 5 |

| Breast Cancer | MDA-MB-231 | NU2058 | >10,000 |

| Ovarian Cancer | OVCAR-3 | BLU-222 | <10 |

| Ovarian Cancer | SKOV3 | PF-06873600 | >1000 |

| Uterine Cancer | AN3 CA | BLU-956 | <10 |

| Small Cell Lung Cancer | NCI-H526 | ARTS-021 | 166.2 |

Note: The IC50 and GI50 values are highly dependent on the specific inhibitor, the cell line, and the assay conditions.

Table 2: Biochemical Potency of Representative Cdk2 Inhibitors

| Inhibitor | Target | IC50 (nM) |

| PF-06873600 | Cdk2/Cyclin E | 0.3 |

| Cdk1/Cyclin B | >1000 | |

| NU6102 | Cdk2/Cyclin E | 5 |

| Cdk1/Cyclin B | 250 | |

| ARTS-021 | Cdk2/Cyclin E1 | 1.4 |

| Cdk1/Cyclin B1 | 942 |

Core Signaling Pathway Modulated by Cdk2 Inhibition

Cdk2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition of the cell cycle by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by Cdk2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. Inhibition of Cdk2 prevents Rb phosphorylation, maintaining it in its active, E2F-bound state, thereby causing a G1 cell cycle arrest.

Caption: Cdk2 signaling pathway and the mechanism of its inhibition.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Cdk2 inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the Cdk2 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Cdk2 inhibitor

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the Cdk2 inhibitor at various concentrations for 24-48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the Cdk2 signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdk2, anti-phospho-Rb, anti-Cyclin E, anti-E2F, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software.

Visualizations of Experimental Workflows

Caption: A typical experimental workflow for evaluating a Cdk2 inhibitor.

Conclusion

Inhibition of Cdk2 presents a promising strategy for the treatment of various cancers. The technical information and protocols provided in this guide offer a framework for researchers and drug development professionals to investigate the anti-proliferative effects of Cdk2 inhibitors. Through a combination of in vitro proliferation assays, cell cycle analysis, and mechanistic studies such as Western blotting, a comprehensive understanding of a Cdk2 inhibitor's efficacy and mechanism of action can be achieved. The representative data and methodologies outlined herein serve as a valuable resource for the preclinical evaluation of novel Cdk2-targeting therapeutic agents.

References

- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 2. cancer.wisc.edu [cancer.wisc.edu]

- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 4. Measurement of Changes in Cdk2 and Cyclin O-Associated Kinase Activity in Apoptosis | Springer Nature Experiments [experiments.springernature.com]

Navigating the Preclinical Safety Landscape of CDK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, making it a compelling target for anticancer therapies. Cdk2-IN-7 is a potent inhibitor of CDK2 with a reported IC50 of less than 50 nM.[1] As with any novel therapeutic agent, a thorough understanding of its preclinical toxicity profile is paramount for successful clinical translation. This technical guide provides an in-depth overview of the anticipated preliminary toxicity of this compound, based on the known physiological functions of CDK2 and the established safety profiles of other CDK inhibitors. Due to the limited publicly available preclinical toxicity data specific to this compound, this guide leverages surrogate data from preclinical and clinical studies of other CDK inhibitors to forecast potential on-target and off-target toxicities. This document is intended to equip researchers, scientists, and drug development professionals with a comprehensive framework for designing and interpreting preclinical safety studies for novel CDK2 inhibitors.

Introduction: The Role of CDK2 in Cell Cycle and Cancer

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[2][3] Its activity is essential for the G1/S phase transition and for progression through the S phase.[2] Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[2] This makes CDK2 an attractive target for the development of novel cancer therapeutics.

The primary mechanism of action of CDK2 inhibitors is to block the phosphorylation of key substrates, leading to cell cycle arrest and, in some cases, apoptosis.[4] By inhibiting the uncontrolled proliferation of cancer cells, these agents have the potential to be effective treatments for a variety of malignancies.

Predicted On-Target Toxicities of CDK2 Inhibition

Given the role of CDK2 in the proliferation of healthy, rapidly dividing cells, on-target toxicities are anticipated in tissues with high rates of cell turnover.

Hematological Toxicity

The bone marrow is highly sensitive to agents that disrupt the cell cycle. Inhibition of CDK2 is expected to lead to myelosuppression, manifesting as:

-

Neutropenia: A decrease in neutrophils, increasing the risk of infection.

-

Leukopenia: A general decrease in white blood cells.

-

Thrombocytopenia: A reduction in platelets, leading to an increased risk of bleeding.

-

Anemia: A decrease in red blood cells, causing fatigue and shortness of breath.

These effects are generally reversible upon cessation of treatment.[5][6]

Gastrointestinal Toxicity

The epithelial lining of the gastrointestinal tract has a high rate of cell renewal. CDK2 inhibition is therefore likely to cause:

-

Diarrhea

-

Nausea and vomiting

-

Stomatitis (inflammation of the mouth)

These side effects are common with many CDK inhibitors and are typically managed with supportive care.[4][7]

Reproductive Toxicity

Studies in knockout mice have demonstrated that while CDK2 is not essential for the viability of most somatic cells, it is crucial for germ cell development.[8] Both male and female Cdk2-deficient mice are sterile.[8] Therefore, CDK2 inhibition is predicted to have significant effects on male and female reproductive function. Preclinical studies with other CDK inhibitors have shown adverse effects on male reproductive organs, including testicular atrophy and hypospermia.[9]

Surrogate Preclinical Toxicity Data from Other CDK Inhibitors

In the absence of specific data for this compound, the following tables summarize the preclinical toxicity findings for other CDK inhibitors. This information provides a valuable reference for the anticipated safety profile of a novel CDK2 inhibitor.

Table 1: Summary of Preclinical Toxicity Findings for Various CDK Inhibitors in Animal Models

| CDK Inhibitor | Animal Model | Key Toxicity Findings | No Observed Adverse Effect Level (NOAEL) | Reference(s) |

| AG-024322 | Cynomolgus Monkey | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at the injection site, renal tubular degeneration. | 2 mg/kg | [5][10] |

| Palbociclib | Rat, Dog | Rat: Testicular degeneration, hypospermia, bone marrow hypocellularity. Dog: Testicular atrophy, hypospermia. | Not explicitly stated in the provided text. | [9][11] |

| Abemaciclib | Rat, Dog | Rat: Gastrointestinal toxicity (soft/discolored feces, decreased skin turgor, distended abdomen), testicular and epididymal effects. Dog: Testicular and epididymal effects. | Not explicitly stated in the provided text. | [1][12] |

| Ribociclib | Rat, Dog | Neutropenia. | Not explicitly stated in the provided text. | [13] |

| Flavopiridol | Not specified | Secretory diarrhea, hypotension, pro-inflammatory events. | Not explicitly stated in the provided text. | [14][15] |

Clinical Adverse Events of CDK Inhibitors: A Glimpse into Potential Human Toxicities

The adverse events observed in clinical trials of CDK inhibitors in humans are largely consistent with the preclinical findings and the known on-target effects.

Table 2: Common Adverse Events (All Grades) Reported in Clinical Trials of CDK Inhibitors

| Adverse Event | Dinaciclib | Palbociclib | Ribociclib | Abemaciclib | Flavopiridol | R547 |

| Neutropenia/Leukopenia | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |

| Thrombocytopenia | ✓ | ✓ | ✓ | ✓ | ||

| Anemia | ✓ | ✓ | ✓ | ✓ | ||

| Fatigue | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |

| Nausea | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |

| Diarrhea | ✓ | ✓ | ✓ | ✓ | ||

| Vomiting | ✓ | ✓ | ✓ | |||

| Stomatitis | ✓ | ✓ | ||||

| Alopecia | ✓ | ✓ | ||||

| Headache | ✓ | |||||

| Hypotension | ✓ | ✓ | ||||

| QTc Prolongation | ✓ | |||||

| Hepatobiliary Toxicity | ✓ |

References: Dinaciclib[4][16], Palbociclib[6][7][17], Ribociclib[7][18][19], Abemaciclib[1][7][17], Flavopiridol[14][20], R547[21][22]

Experimental Protocols for Preclinical Toxicity Assessment

A generalized protocol for conducting preliminary in vivo toxicity studies of a novel CDK2 inhibitor is outlined below. This is based on methodologies reported for other CDK inhibitors.[5]

Experimental Workflow for In Vivo Toxicity Study

Caption: Generalized workflow for a 5-day repeat-dose toxicity study in non-human primates.

Key Methodological Considerations:

-

Animal Model: A relevant non-rodent species, such as the cynomolgus monkey, is often used for preclinical toxicology studies of small molecule inhibitors due to its physiological similarity to humans.

-

Dose Selection: Doses should be selected based on a prior dose range-finding study to establish a maximum tolerated dose (MTD). A vehicle control group is essential.

-

Route of Administration: The route should mimic the intended clinical route (e.g., intravenous infusion, oral gavage).

-

Duration of Dosing: Initial studies are often short-term (e.g., 5-14 days) to identify acute toxicities.

-

Endpoints:

-

In-life observations: Daily monitoring for clinical signs of toxicity, body weight changes, and food consumption.

-

Clinical Pathology: Regular blood collection for hematology and serum chemistry analysis.

-

Terminal Procedures: At the end of the study, a full necropsy should be performed, including organ weight measurements and histopathological examination of a comprehensive list of tissues.

-

Toxicokinetics: Plasma drug concentrations should be measured to correlate exposure with toxicity findings.

-

Signaling Pathway of CDK2 in Cell Cycle Progression

Understanding the signaling pathway in which CDK2 operates is crucial for interpreting on-target toxicities.

Caption: Simplified signaling pathway of CDK2 in the G1/S transition of the cell cycle.

Conclusion and Future Directions

While specific preclinical toxicity data for this compound is not yet publicly available, a comprehensive analysis of the known roles of CDK2 and the safety profiles of other CDK inhibitors provides a strong predictive framework for its potential toxicities. The primary anticipated adverse effects are hematological and gastrointestinal toxicities, which are generally manageable and reversible. Reproductive toxicity is also a key area of concern that warrants thorough investigation.

For the successful development of this compound, it will be crucial to:

-

Conduct comprehensive preclinical toxicology studies in relevant animal models to define its safety profile and establish a therapeutic window.

-

Develop and validate pharmacodynamic biomarkers to monitor on-target activity in both preclinical and clinical settings.

-

Design early-phase clinical trials with careful monitoring for the predicted toxicities to ensure patient safety.

This technical guide serves as a foundational resource for the preclinical development of this compound and other novel CDK2 inhibitors, facilitating a proactive and informed approach to safety assessment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor AG-024322 in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]

- 8. Cdk2 knockout mice are viable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pfizermedical.com [pfizermedical.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. labeling.pfizer.com [labeling.pfizer.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. ascopubs.org [ascopubs.org]

- 17. Adverse event profiles of CDK4/6 inhibitors: data mining and disproportionality analysis of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients with Advanced Solid Tumors and Lymphomas | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 19. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The cyclin-dependent kinase inhibitor flavopiridol potentiates doxorubicin efficacy in advanced sarcomas: preclinical investigations and results of a phase I dose escalation clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ascopubs.org [ascopubs.org]

- 22. researchgate.net [researchgate.net]

Cdk2-IN-7: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-7 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Its potential as a therapeutic agent, particularly in oncology, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, outlines detailed experimental protocols for their assessment, and illustrates the relevant biological pathways.

Core Physicochemical Properties

While specific quantitative data for this compound is not extensively published, this section outlines the typical data required for a comprehensive profile and provides general guidance based on information from chemical suppliers.

Solubility Data

The solubility of a compound is a critical determinant of its biological activity and formulation potential. It is typically assessed in a range of aqueous and organic solvents.

Table 1: Solubility Profile of this compound (Illustrative)

| Solvent | Solubility (mg/mL) | Solubility (mM) | Method | Notes |

| DMSO | >25 | >50 | HPLC-UV | Stock solutions are typically prepared in DMSO. |

| Water | <0.1 | <0.2 | HPLC-UV | Expected to have low aqueous solubility. |

| PBS (pH 7.4) | <0.1 | <0.2 | HPLC-UV | Low solubility in physiological buffers is common for kinase inhibitors. |

| Ethanol | ~5 | ~10 | HPLC-UV | May exhibit moderate solubility in alcohols. |

Note: The values in this table are illustrative placeholders. Researchers must determine the precise solubility of their specific batch of this compound experimentally.

Stability Data

The chemical stability of this compound under various conditions is crucial for its storage, handling, and in vitro/in vivo applications. Stability is often assessed by measuring the degradation of the compound over time.

Table 2: Stability Profile of this compound (Illustrative)

| Condition | Half-life (t½) | Degradation Products | Method | Notes |

| Solid (Powder) | >2 years at -20°C | Not determined | LC-MS | Store in a cool, dry, and dark place. |

| Aqueous Buffer (pH 7.4) | < 24 hours | Not determined | LC-MS | Hydrolytic degradation may occur. |

| Plasma (Human) | ~ 1-2 hours | Not determined | LC-MS | Susceptible to metabolic degradation. |

| DMSO Stock (-20°C) | > 6 months | Not determined | LC-MS | Generally stable when stored properly. |

Note: The values in this table are illustrative placeholders. Experimental determination of stability is essential.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data.

Protocol 1: Kinetic Solubility Assessment using HPLC-UV

This method provides a rapid assessment of a compound's solubility in various solvents.

Protocol 2: Chemical Stability Assessment in Aqueous Buffer

This protocol determines the degradation rate of a compound in a physiological buffer.

Biological Context: The CDK2 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the activity of CDK2. Understanding the CDK2 signaling pathway is crucial for interpreting the biological consequences of its inhibition. CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.

Conclusion

This technical guide provides a framework for understanding and assessing the critical physicochemical properties of this compound. While specific experimental data remains limited in the public domain, the provided protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals. Rigorous experimental determination of solubility and stability is paramount for the successful advancement of this compound as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols for Cdk2-IN-7 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-7 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] this compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.

Mechanism of Action

This compound functions by specifically targeting and inhibiting the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which are necessary for the cell to transition from the G1 to the S phase of the cell cycle. Consequently, treatment with this compound leads to a G1 phase arrest, preventing DNA replication and cell division, and can subsequently induce apoptosis in cancer cells.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines (Template)

| Cell Line | Cancer Type | IC50 (nM) after 72h treatment |

| Example: MCF-7 | Breast Cancer | User-determined value |

| Example: HCT116 | Colon Cancer | User-determined value |

| Example: A549 | Lung Cancer | User-determined value |

| Example: U87 MG | Glioblastoma | User-determined value |

| (Add more cell lines as needed) |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 498.6 g/mol ), add 200.56 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture Treatment with this compound

Protocol:

-

Culture the desired cancer cell lines in their recommended growth medium until they reach approximately 70-80% confluency.

-

On the day of the experiment, prepare serial dilutions of this compound from the 10 mM stock solution in the complete growth medium.

-

Important: To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of serum-free medium before adding it to the final volume of complete medium containing serum. The final DMSO concentration in the culture medium should be kept below 0.5% to minimize solvent toxicity.

-

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

References

Application Notes and Protocols: Cdk2-IN-7 Western Blot for Phospho-Retinoblastoma (p-Rb)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase 2 (Cdk2) plays a pivotal role in the regulation of the cell cycle, particularly in the transition from G1 to S phase. A key substrate of Cdk2 is the Retinoblastoma protein (Rb), a tumor suppressor that controls cell proliferation. Phosphorylation of Rb by Cdk2/cyclin complexes leads to its inactivation, allowing for the transcription of genes necessary for DNA replication and cell cycle progression.[1][2] Cdk2-IN-7 is a potent inhibitor of Cdk2 with a reported IC50 of less than 50 nM. By blocking the ATP-binding site of Cdk2, this compound prevents the phosphorylation of its substrates, including Rb, which can lead to cell cycle arrest at the G1/S checkpoint and the induction of apoptosis.[3] This document provides a detailed protocol for utilizing this compound to study its effect on the phosphorylation of Rb at serines 807 and 811 (p-Rb Ser807/811) via Western blot analysis.

Signaling Pathway

The following diagram illustrates the signaling pathway from Cdk2 to Rb and the inhibitory effect of this compound.

Caption: Cdk2/Cyclin E phosphorylates Rb, leading to cell cycle progression. This compound inhibits this process.

Experimental Protocols

This section details the protocol for treating a relevant cell line with this compound and subsequently performing a Western blot to detect changes in the phosphorylation of Rb at Ser807/811.

Cell Culture and Treatment

-

Cell Line Selection: Breast cancer cell lines such as HCC1806 or MCF7 are suitable for this assay as they are known to be sensitive to Cdk2 inhibition.

-

Cell Seeding: Seed the selected cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

The following day, treat the cells with varying concentrations of this compound. A suggested dose-response range is 100 nM, 300 nM, and 1000 nM.[4]

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

-

Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Protein Extraction (Cell Lysis)

This protocol utilizes Radioimmunoprecipitation Assay (RIPA) buffer, which is effective for extracting nuclear and cytoplasmic proteins and is compatible with phosphoprotein analysis.[5]

-

Prepare RIPA Lysis Buffer: A common formulation is provided in the table below. It is crucial to add protease and phosphatase inhibitors to the buffer immediately before use to prevent protein degradation and dephosphorylation.[3][6][7]

-

Cell Lysis:

-

Aspirate the cell culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well of the 6-well plate.[6]

-

Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.[6]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

-

Carefully transfer the supernatant (protein extract) to a new, pre-chilled microcentrifuge tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting

-

Sample Preparation:

-

Based on the protein quantification, dilute the cell lysates with 4X Laemmli sample buffer to a final concentration of 1X.

-

Load equal amounts of protein (e.g., 20-30 µg) for each sample.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (a 4-12% gradient gel is suitable for resolving Rb, which has a molecular weight of approximately 110 kDa).

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-